![molecular formula C11H6F3NO2 B1348730 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione CAS No. 34520-59-7](/img/structure/B1348730.png)

1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoromethylphenyl compounds are widely used in the development of pharmaceutical and agrochemical compounds due to their unique physical-chemical properties . They are known to have diverse biological activities .

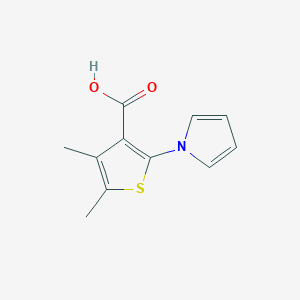

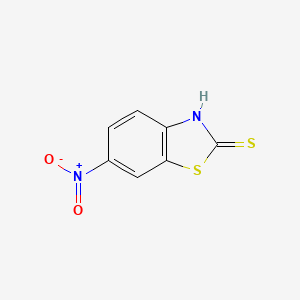

Molecular Structure Analysis

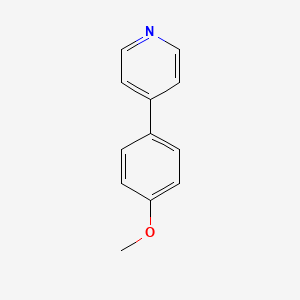

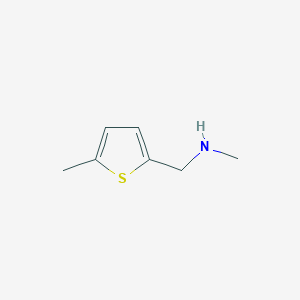

The molecular structure of trifluoromethylphenyl compounds is characterized by the presence of a fluorine atom and a pyridine in their structure . These compounds often contain three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

Trifluoromethylphenyl compounds can participate in various chemical reactions. For example, they can serve as precursors to alkyl radicals generated under light-mediated, redox-neutral, and catalyst-free conditions for use in the Minisci alkylation of aromatics .Physical and Chemical Properties Analysis

Trifluoromethylphenyl compounds have distinctive physical-chemical properties. For example, they have a density of 1.2±0.1 g/cm3, a boiling point of 252.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .科学的研究の応用

Optical and Electronic Materials

Diketopyrrolopyrroles, including compounds structurally related to "1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione," have gained substantial attention for their applications in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The breadth of utility underscores the significant changes in both linear and nonlinear optical properties through chromophore extension, manifesting in a strong bathochromic shift in absorption and enhanced two-photon absorption cross-section. Their straightforward synthesis, stability, and near-unity fluorescence quantum yield position them as promising candidates for future technological applications (Grzybowski & Gryko, 2015).

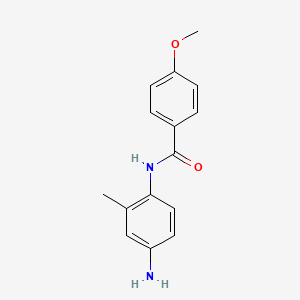

Medicinal Chemistry

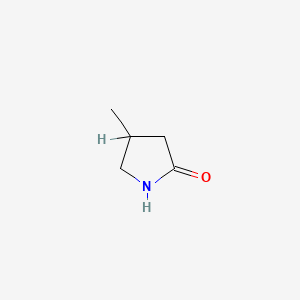

The pyrrolidine ring, closely related to the pyrrole moiety in "this compound," is widely recognized in medicinal chemistry for its significant presence in compounds treating various human diseases. The saturation and non-planarity of the pyrrolidine ring, alongside its contribution to stereochemistry, allow for efficient exploration of pharmacophore space, enhancing the biological activity of drug candidates. This utility is further exemplified in the design of bioactive molecules with target selectivity, reinforcing the value of pyrrolidine and its derivatives in drug development (Li Petri et al., 2021).

Environmental and Biological Applications

Notably, the study of polyfluoroalkyl chemicals, which may include derivatives or compounds related to "this compound," has revealed their environmental persistence and potential for microbial degradation. Understanding the biodegradability and transformation pathways of these compounds is crucial for evaluating their environmental fate and effects. Research has focused on laboratory investigations of significant precursors and their microbial degradation pathways, highlighting the importance of managing these substances to mitigate their long-term environmental impact (Liu & Avendaño, 2013).

作用機序

While the specific mechanism of action for “1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione” is not available, similar compounds like Fipronil (a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family) disrupt the insect central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and glutamate-gated chloride (GluCl) channels .

Safety and Hazards

特性

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-2-4-8(7)15-9(16)5-6-10(15)17/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJBEIFRRVXFFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351412 |

Source

|

| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34520-59-7 |

Source

|

| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5,5-dimethyl-2-(2-methylprop-2-enoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B1348662.png)

![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)